molecular formula C8H13N3 B3030627 2-(1H-imidazol-2-yl)piperidine CAS No. 933725-12-3

2-(1H-imidazol-2-yl)piperidine

Cat. No.: B3030627
CAS No.: 933725-12-3
M. Wt: 151.21
InChI Key: GJQDDUPLCDQOHZ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Electrochemical and Thermodynamic Applications : Benzimidazole derivatives, including compounds related to 2-(1H-imidazol-2-yl)piperidine, have been studied for their action as corrosion inhibitors for steel in hydrochloric acid. These studies involve electrochemical techniques, thermodynamic measurements, and quantum chemical calculations (Yadav et al., 2016).

Anti-inflammatory Applications

  • Novel Anti-Inflammatory Agents : Research has identified 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potential anti-inflammatory agents, with some compounds showing significant inhibition of NO and TNF-α production (Li et al., 2015).

Neuroscience Research

  • NMDA Receptor Ligands : Studies have found that compounds like 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine act as antagonists of the NMDA receptor, with potential implications in Parkinson's disease research (Wright et al., 1999).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Various studies focus on synthesizing new compounds containing the imidazole scaffold, including 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, and evaluating their antimicrobial activity against different bacterial and fungal species (Parmar et al., 2018).

Drug Discovery and Development

  • ALK Inhibitors for Cancer Treatment : Research into anaplastic lymphoma kinase (ALK) inhibitors has explored compounds related to this compound for potential cancer treatment applications. This includes studies on the pharmacokinetics and metabolic pathways of these compounds (Teffera et al., 2013).

Chemical Synthesis and Characterization

  • Development of Synthetic Methods : Researchers have developed complementary syntheses for CGRP receptor antagonist substructures that include 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a component structurally related to this compound (Leahy et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 2-(1H-imidazol-2-yl)piperidine are V600E-BRAF and Phosphatidylinositol-3-kinases (PI3K) . V600E-BRAF is a major protein target involved in various types of human cancers . PI3Ks are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit V600E-BRAF kinase, competing with vemurafenib at the active site . The compound’s interaction with PI3K leads to the phosphorylation of Akt, a serine/threonine kinase .

Biochemical Pathways

The compound affects the MAPK pathway and the PI3K/Akt pathway . The MAPK pathway is often amplified in cancers and contributes to oncogenesis . The PI3K/Akt pathway is involved in various cellular processes, including cell growth and survival .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting V600E-BRAF kinase, it can potentially suppress the growth of cancer cells . Its interaction with PI3K can influence cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This solubility can affect its distribution in the body and its interaction with its targets.

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

There are several future directions for research on “2-(1H-imidazol-2-yl)piperidine”. One area of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapy drugs. Another direction is the development of new drugs that overcome the problems of antimicrobial resistance .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQDDUPLCDQOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654969
Record name 2-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933725-12-3
Record name 2-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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